molecular formula C27H21Br2NO3 B11533093 2-(4-bromophenyl)-2-oxoethyl 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate

2-(4-bromophenyl)-2-oxoethyl 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate

Cat. No.: B11533093
M. Wt: 567.3 g/mol
InChI Key: HHDNBQMRWHTRDF-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENYL)-2-OXOETHYL 4-(4-BROMOPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of bromophenyl groups and a cyclopentaquinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENYL)-2-OXOETHYL 4-(4-BROMOPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Cyclopentaquinoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the cyclopentaquinoline structure.

    Introduction of Bromophenyl Groups: Bromophenyl groups are introduced through electrophilic aromatic substitution reactions using bromobenzene derivatives.

    Esterification: The final step involves the esterification of the intermediate compound to form the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

    Bulk Synthesis of Intermediates: Large-scale synthesis of the intermediate compounds required for the final product.

    Optimization of Reaction Conditions: Optimization of temperature, pressure, and catalysts to ensure high yield and purity.

    Purification and Isolation: Use of techniques such as recrystallization, chromatography, and distillation to purify and isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENYL)-2-OXOETHYL 4-(4-BROMOPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The bromophenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and bromine (Br2) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

2-(4-BROMOPHENYL)-2-OXOETHYL 4-(4-BROMOPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENYL)-2-OXOETHYL 4-(4-BROMOPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with DNA: Binding to DNA and affecting gene expression and replication.

    Modulating Receptor Activity: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-BROMOPHENYL)QUINOLINE: A simpler derivative with similar bromophenyl and quinoline structures.

    4-(4-BROMOPHENYL)QUINOLINE-8-CARBOXYLATE: Another related compound with a carboxylate group.

Uniqueness

2-(4-BROMOPHENYL)-2-OXOETHYL 4-(4-BROMOPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLATE is unique due to its complex structure, which combines multiple functional groups and a cyclopentaquinoline core

Properties

Molecular Formula

C27H21Br2NO3

Molecular Weight

567.3 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate

InChI

InChI=1S/C27H21Br2NO3/c28-19-9-4-16(5-10-19)25(31)15-33-27(32)18-8-13-24-23(14-18)21-2-1-3-22(21)26(30-24)17-6-11-20(29)12-7-17/h1-2,4-14,21-22,26,30H,3,15H2

InChI Key

HHDNBQMRWHTRDF-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br

Origin of Product

United States

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